N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide
Description
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide is a heterocyclic acetamide derivative characterized by a benzo[d]oxazole core linked to a phenyl group via a thioacetamide bridge. Its synthesis typically involves coupling 2-(phenylthio)acetyl chloride with aniline derivatives bearing the benzo[d]oxazole substituent, as outlined in studies on N-(aryl)-2-(phenylthio)acetamides . Key structural features include the electron-rich oxazole ring and the sulfur-containing thioether group, which may influence both physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)25-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDLLZIWAJFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a phenylthioacetamide group. Its molecular formula is , indicating a complex structure that contributes to its unique electronic properties and biological interactions.
Biological Activity
Research has indicated that compounds containing the benzo[d]oxazole moiety may exhibit various pharmacological effects, including:
- Anticancer Activity : In vitro studies have shown that derivatives of benzo[d]oxazole can reduce cell viability in various cancer cell lines. For instance, compounds similar to this compound were tested against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), demonstrating significant antiproliferative effects .
- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by beta-amyloid peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's. These compounds modulate key signaling pathways, including the Akt/GSK-3β/NF-κB pathway, which is crucial for neuronal survival .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Apoptotic Pathways : Studies indicate that this compound can inhibit the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2, thereby enhancing cell survival .
- Modulation of Inflammatory Responses : The compound may also exhibit anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]oxazole Ring : This can be achieved through cyclization reactions involving o-aminophenol and appropriate carboxylic acid derivatives under acidic conditions.
- Coupling Reactions : The benzo[d]oxazole derivative is then coupled with a phenyl ring using methods such as Suzuki or Heck coupling reactions.
- Introduction of the Phenylthioacetamide Group : This final step involves attaching the phenylthio group through acetamide formation reactions.
Case Studies and Research Findings
A summary of relevant studies highlighting the biological activity of compounds related to this compound is presented below:
Comparison with Similar Compounds
Neuroprotective Analogs (5j and 5k)
Compounds 5j and 5k () share the benzo[d]oxazole-thioacetamide scaffold but incorporate 1,3,4-thiadiazole rings and trifluoromethylphenyl substituents. Key differences include:
- 5j : 2-(Trifluoromethyl)phenyl substitution; m.p. = 188–190°C, yield = 56%.
- 5k : 3-(Trifluoromethyl)phenyl substitution; m.p. = 252–253°C, yield = 57%.
The higher melting point of 5k suggests increased crystallinity, possibly from para-substitution effects .
Antipsychotic Piperazine Derivatives
highlights N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(aryl)piperazin-1-yl]acetamides , where the thioacetamide is replaced with a piperazine linker. These compounds demonstrate antipsychotic activity via serotonin receptor modulation, indicating that replacing sulfur with nitrogen-based groups shifts biological targets from neuroprotection to CNS regulation .
Heterocycle Replacement: Benzo[d]thiazole vs. Benzo[d]oxazole
CK1 Inhibitors (Compound 20)
Compound 20 () replaces benzo[d]oxazole with benzo[d]thiazole and introduces a 4-methoxybenzyl-pyrimidinone moiety. This modification enhances kinase (CK1) inhibition, attributed to the thiazole’s stronger electron-withdrawing effects and the pyrimidinone’s hydrogen-bonding capacity. The trifluoromethyl group further improves target affinity .
Anti-inflammatory and Analgesic Derivatives
describes 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g), which exhibit anti-inflammatory and analgesic activities. The indolinone substituent and hydrazide linkage contrast with the target compound’s phenylthio group, underscoring how terminal functional groups dictate therapeutic profiles .
Substituent Effects on Bioactivity
Trifluoromethyl vs. Phenylthio Groups
The trifluoromethyl group in 5j/5k () improves lipophilicity and metabolic resistance compared to the phenylthio group in the target compound. This substitution correlates with enhanced neuroprotective efficacy in vitro .
Arylpiperazine vs. Thioether Linkages
In , arylpiperazine derivatives show antipsychotic activity, whereas the thioether in the target compound may favor different receptor interactions. This highlights the critical role of the linker region in determining pharmacological outcomes .
Physicochemical and Spectroscopic Comparisons
Melting Points and Yields
| Compound | m.p. (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | N/A | ~24–42* | |
| 5j | 188–190 | 56 | |
| 5k | 252–253 | 57 | |
| ST57 (Piperazine derivative) | N/A | 61 |
*Based on synthesis of analogous N-(aryl)-2-(phenylthio)acetamides .
Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
